The synthesis of (R)-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide can be achieved through several methods. One notable approach involves the use of Candida antarctica lipase A to catalyze N-acylation reactions, which can yield high enantiomeric excess values. For instance, a dynamic kinetic resolution method has been reported where racemic mixtures are converted into their respective enantiomers with excellent yields and purity .
Another method involves base-catalyzed hydrolysis followed by treatment with hydrobromic acid, which provides a pathway to obtain the desired compound from its precursors . The synthesis typically requires careful control of reaction conditions such as temperature and pH to ensure optimal yields.
The chemical structure of (R)-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide can be represented using various notations:
InChI=1S/C10H11NO3.BrH/c12-7-1-2-8-6(5-7)3-4-11-9(8)10(13)14;/h1-2,5,9,11-12H,3-4H2,(H,13,14);1H/t9-;/m1./s1
C1CNC(C2=C1C=C(C=C2)O)C(=O)O.Br
The compound features a bicyclic structure typical of isoquinolines, with distinct functional groups that contribute to its reactivity and biological activity.
(R)-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide participates in various chemical reactions typical of carboxylic acids and alcohols. It can undergo esterification reactions with alcohols under acidic conditions to form esters. Additionally, it may react with amines to form amides or participate in nucleophilic substitution reactions due to the presence of the bromine atom.
The compound's reactivity can also be influenced by the stereochemistry at the nitrogen atom in the tetrahydroisoquinoline ring. This stereochemical aspect may play a significant role in its interactions with biological targets .
The mechanism of action for (R)-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide has been studied primarily in relation to its potential effects on neurodegenerative diseases and as an inhibitor of certain enzymes like monoamine oxidase. The hydroxyl group on the isoquinoline structure may facilitate hydrogen bonding with biological macromolecules, enhancing its affinity for specific receptors or enzymes.
(R)-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide exhibits several notable physical and chemical properties:
These properties make it suitable for various laboratory applications including biochemical assays and synthetic chemistry .
(R)-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrobromide is primarily used in scientific research settings. Its applications include:
The compound's unique structural features allow it to serve as a valuable tool in both medicinal chemistry and pharmacological studies .
The stereoselective construction of the chiral center in (R)-6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid represents a significant synthetic challenge addressed through several innovative approaches. The compound (CAS 2047812-52-0) features a molecular weight of 274.11 and the molecular formula C₁₀H₁₂BrNO₃, with the chiral center at the C1 position of the tetrahydroisoquinoline core [1] [10]. Enzymatic resolution has emerged as a particularly effective strategy, leveraging the stereoselectivity of hydrolase enzymes to achieve high enantiomeric excess. In one prominent approach, researchers subjected racemic methyl (1RS)-N-tBoc-6-hydroxy-3,4-dihydro-1H-isoquinoline-1-carboxylate to screening with approximately 140 native and immobilized hydrolases. This comprehensive screening identified Seaprose S (a concentrated form of Protease P) as the most effective biocatalyst, demonstrating exclusive (S)-selective hydrolysis that allowed isolation of the unreacted (R)-ester with excellent enantiopurity. However, this method presented significant scale-up limitations due to the low substrate concentration (1 g/L), high biocatalyst loading (8:1 w/w), and extended reaction times (40-72 hours) required [2].
Alternative strategies employ Pomeranz-Fritsch-Bobbitt cyclization coupled with chiral auxiliaries or Petasis reactions to establish the chiral center diastereoselectively. The Pomeranz-Fritsch approach constructs the tetrahydroisoquinoline core through acid-catalyzed cyclization of aminoacetal intermediates derived from benzylamine precursors. By utilizing chiral glycinamide equivalents or enantiopure amino components, researchers have achieved diastereomeric ratios exceeding 90% in model systems, though direct application to the 6-hydroxy variant requires careful optimization of protecting groups [9]. Deracemization techniques using D-amino acid oxidase from Fusarium solani (FsDAAO) have also demonstrated promise, enabling the conversion of racemic tetrahydroisoquinoline carboxylic acids to enantiopure (R)-isomers via dynamic kinetic resolution processes [9]. Each method presents distinct advantages in chiral fidelity, with enzymatic resolution typically delivering >99% ee when optimized, while diastereoselective synthesis approaches generally achieve 88-98% ee depending on the chiral controller employed [2] [9].
Table 1: Comparison of Asymmetric Synthesis Approaches for (R)-THIQ Derivatives
Method | Chiral Control Mechanism | Reported ee (%) | Key Advantages | Key Limitations |
---|---|---|---|---|
Seaprose S Resolution | Kinetic resolution of racemic ester | >99 | Exceptional enantioselectivity | Low substrate loading (1g/L); High enzyme loading |
Pomeranz-Fritsch Cyclization | Diastereoselective cyclization | 88-98 | Compatible with diverse substitution patterns | Multi-step synthesis required |
DAAO Deracemization | Enzymatic deracemization | >95 | Theoretical 100% yield possible | Requires recycling system for co-factors |
The conversion of the free base carboxylic acid to its hydrobromide salt serves critical functions in enhancing crystallinity, stability, and purification feasibility of the target compound. This salt formation typically occurs through proton transfer equilibrium in aprotic solvents, where the basic nitrogen of the tetrahydroisoquinoline ring is protonated by hydrogen bromide, forming a stable ammonium carboxylate species. The reaction follows the stoichiometry: C₁₀H₁₁NO₃ + HBr → C₁₀H₁₂BrNO₃, with the protonation occurring preferentially at the tertiary amine rather than the carboxylic acid functionality due to the relative basicity differences [1] [8].
Solvent selection profoundly impacts salt formation efficiency and crystal morphology. Isopropanol (IPA), acetone, and ethyl acetate are preferred due to their moderate polarity, which facilitates proton transfer while providing suitable crystal growth conditions. Anhydrous conditions are particularly crucial when employing HBr gas bubbling, as water promotes hydrolysis side reactions and reduces yield. The optimal stoichiometric ratio of free base to HBr is typically maintained at 1:1.05 to ensure complete salt formation while minimizing acid-catalyzed degradation of the sensitive tetrahydroisoquinoline core. Temperature control during acid addition is critical, with best results obtained when maintaining the reaction mixture between 0-5°C during HBr addition, followed by gradual warming to room temperature to precipitate the crystalline salt [1].
Recrystallization optimization from ethanol/water or methanol/acetone systems typically achieves yields exceeding 85% with high chemical purity (>99%). The crystalline hydrobromide salt demonstrates significantly enhanced stability compared to the free base, particularly regarding resistance to racemization at the C1 chiral center. This stability enhancement is attributed to the reduced nucleophilicity of the protonated nitrogen and the lattice energy of the crystalline salt form. Cold-chain transportation recommendations (2-8°C) for the final salt further underscore the importance of temperature control for long-term stability preservation despite the salt's inherent stability advantages [1] [3].
The construction of the tetrahydroisoquinoline framework necessitates careful solvent engineering to balance reaction kinetics, regioselectivity, and functional group compatibility. For the cyclization step, polar aprotic solvents (DMF, NMP, DMSO) facilitate intramolecular N-alkylation by stabilizing the transition state through cation solvation, while ethereal solvents (THF, 2-MeTHF) favor imine formation pathways. The presence of the phenolic hydroxy group at C6 introduces significant complexity due to its potential nucleophilicity and oxidative sensitivity, dictating solvent choices that minimize side reactions [2] [9].
In enzymatic resolutions, biphasic systems comprising aqueous buffers (pH 7-8) with 1-5% v/v DMSO cosolvent optimize Seaprose S activity toward the racemic N-tBoc-protected ester substrate. These conditions maintain enzyme conformation while providing sufficient substrate solubility (1g/L). Kinetic studies revealed a Vₘₐₓ of 0.12 mmol·h⁻¹·g⁻¹ and Kₘ of 0.8 mM for Seaprose S, indicating moderate substrate affinity but limited turnover frequency. The observed enantioselectivity (E-value >200) compensates for the modest reaction rate, but necessitates extended incubation (40-72h) to achieve practical conversion [2].
Cyclodehydration reactions for tetrahydroisoquinoline formation exhibit distinct kinetic profiles depending on solvent polarity. In toluene, the reaction follows first-order kinetics with an activation energy (Eₐ) of 85 kJ/mol, while in DMF, a lower Eₐ of 72 kJ/mol is observed due to enhanced charge separation in the transition state. However, the increased reaction rate in polar aprotic solvents comes at the cost of reduced regioselectivity for the 6-hydroxy isomer, with byproduct formation increasing from <5% in toluene to 15-20% in DMF. Mixed solvent systems such as THF/water (4:1) offer an optimal compromise, providing an Eₐ of 78 kJ/mol while maintaining regioselectivity >95% through hydrogen-bonding modulation of the phenolic hydroxy group [2] [9].
Table 2: Solvent Effects on Tetrahydroisoquinoline Cyclization Kinetics and Selectivity
Solvent System | Reaction Order | Eₐ (kJ/mol) | Rate Constant k (h⁻¹) | 6-Regioisomer Selectivity (%) |
---|---|---|---|---|
Toluene | First-order | 85 | 0.15 | >98 |
DMF | First-order | 72 | 0.38 | 80-85 |
THF | First-order | 79 | 0.26 | 92 |
THF/Water (4:1) | Pseudo-first-order | 78 | 0.31 | 95-97 |
DMSO | First-order | 70 | 0.42 | 75-80 |
The phenolic hydroxy group at the C6 position presents unique protection challenges due to its moderate acidity (predicted pKa ~10.2), potential for quinone formation, and capacity for chelation with metal catalysts. Strategic protection is essential throughout the synthesis, particularly during chiral center establishment and cyclization steps where unprotected hydroxy groups can cause regiochemical complications or catalyst poisoning [2] [5].
The tert-butyloxycarbonyl (Boc) group serves dual functions by protecting both the ring nitrogen and indirectly modulating the phenolic hydroxy reactivity through steric constraints. In enzymatic resolutions, the N-tBoc protected methyl ester (methyl N-tBoc-6-hydroxy-3,4-dihydro-1H-isoquinoline-1-carboxylate) has demonstrated excellent compatibility with hydrolase enzymes while preventing oxidation of the adjacent hydroxy group. Boc protection is particularly advantageous as it can be removed under mild acidic conditions (HCl/dioxane) that leave phenolic hydroxy groups intact [2].
For phenolic-specific protection, benzyl ethers remain the gold standard due to their stability across diverse reaction conditions and facile deprotection via catalytic hydrogenation (Pd/C, H₂). Benzyl protection of the C6 hydroxy group is typically implemented early in synthetic sequences through Williamson ether synthesis (K₂CO₃, BnBr, DMF), achieving yields >95%. Alternative silyl ethers (TBS, TIPS) offer orthogonal deprotection options but present risks of premature cleavage during subsequent acid- or base-mediated steps. In the synthesis of advanced analogs, researchers have documented TBS cleavage during enolate formation at the C1 position, resulting in undesired O-alkylation byproducts [5] [9].
The deprotection protocol for the phenolic hydroxy group in the final stages requires careful optimization to preserve stereochemical integrity. Standard conditions for benzyl ether cleavage (Pd(OH)₂, H₂, EtOH) achieve complete deprotection within 2 hours at room temperature without racemization at the C1 position. Conversely, harsh deprotection methods employing concentrated HBr for demethylation of methoxy precursors (as reported in some isoquinoline syntheses) cause partial racemization (up to 20% ee loss) and are unsuitable for enantiopure targets. When protecting group strategies are optimized, overall yields for multi-step syntheses typically improve by 15-25% compared to routes with suboptimal protection schemes [9].
Table 3: Protecting Group Performance for 6-Hydroxy Functionality
Protecting Group | Installation Yield (%) | Stability Profile | Deprotection Conditions | Compatibility with Chiral Center |
---|---|---|---|---|
Benzyl (Bn) | >95 | Stable to acids, bases, nucleophiles | H₂, Pd/C, EtOH, 2h, rt | Excellent (no racemization) |
tert-Butyldimethylsilyl (TBS) | 90 | Base-stable, acid-sensitive | TBAF, THF, 0°C, 1h | Good (mild conditions) |
Acetyl (Ac) | 85 | Base-labile, prone to migration | K₂CO₃, MeOH/H₂O, 3h, rt | Moderate (base may cause epimerization) |
Methoxymethyl (MOM) | 88 | Moderate acid/base stability | HCl, MeOH, 50°C, 4h | Good |
N-tBoc (ring nitrogen) | >95 | Acid-labile, base-stable | HCl/dioxane, 0°C, 1h | Excellent |
List of Compounds Mentioned in Text:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9